N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide
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Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide is an organic compound belonging to the class of acrylamides This compound features a cyano group and two thienyl groups, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide typically involves the following steps:
Formation of the thienyl intermediates: The thienyl groups can be synthesized through the cyclization of appropriate precursors.
Introduction of the cyano group: This can be achieved via nucleophilic substitution reactions.
Acrylamide formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the thienyl intermediates and an appropriate acrylamide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique functional groups.
Industry: Use in the development of new materials with specific properties (e.g., conductive polymers).
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide would depend on its specific application. For instance:
In medicinal chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
In materials science: It may contribute to the electronic properties of polymers through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-furyl)acrylamide: Similar structure but with a furan ring instead of a thienyl ring.
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-pyridyl)acrylamide: Similar structure but with a pyridine ring instead of a thienyl ring.
Uniqueness
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide is unique due to the presence of two thienyl groups, which can impart distinct electronic and steric properties compared to similar compounds with different heterocycles.
Properties
IUPAC Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-9-10(2)19-14(12(9)8-15)16-13(17)6-5-11-4-3-7-18-11/h3-7H,1-2H3,(H,16,17)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWKTHJTULXIPQ-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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